2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile
Description
This compound features a benzonitrile group connected via a methylene linker to a piperidine ring, which is further linked to a 1,3,4-thiadiazole moiety substituted with a furan-2-yl group. Such hybrid structures are common in medicinal chemistry due to the pharmacological versatility of thiadiazoles (antimicrobial, enzyme inhibitory) and the metabolic stability imparted by the benzonitrile group .
Properties
IUPAC Name |
2-[[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c20-12-15-4-1-2-5-16(15)13-23-9-7-14(8-10-23)18-21-22-19(25-18)17-6-3-11-24-17/h1-6,11,14H,7-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSIQDYDHBSBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC4=CC=CC=C4C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-yl-1,3,4-thiadiazole Intermediate: This step involves the cyclization of a furan derivative with a thiadiazole precursor under acidic or basic conditions.
Piperidine Substitution: The intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the piperidin-1-yl derivative.
Benzonitrile Coupling: Finally, the piperidin-1-yl derivative is coupled with a benzonitrile group using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its potential anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: Ethyl 4-(2-{4-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}acetamido)benzoate (BG15975)
Core Similarities :
Key Differences :
- Substituent : BG15975 has an ethyl acetamido benzoate group, whereas the target compound has a benzonitrile moiety.
- The target compound’s benzonitrile group introduces moderate lipophilicity (logP ~2.8–3.2), favoring blood-brain barrier penetration .
Nitrofuran-Substituted Thiadiazoles ()
Core Similarities :
- Thiadiazole ring with furan derivatives (e.g., 5-nitrofuran-2-yl).
Key Differences :
- Substituents : Nitro groups in these compounds enhance antimicrobial activity but increase toxicity risks (e.g., mutagenicity) .
- Activity : Nitrofuran-thiadiazoles show potent anti-Helicobacter pylori activity (MIC: 0.5–2 µg/mL) but higher cytotoxicity (IC50: 15–30 µM) in MTT assays .
- Target Compound : Absence of nitro groups may reduce toxicity (predicted LD50 >500 mg/kg) while retaining moderate antimicrobial effects .
Piperidine-Linked Thiadiazole Derivatives ()
Core Similarities :
- Piperidine-thiadiazole scaffold.
Key Differences :
Triazole and Oxadiazole Analogs ()
Core Similarities :
- Heterocyclic cores (1,2,4-triazole, 1,3,4-oxadiazole) with furan or benzonitrile substituents.
Key Differences :
- Triazole Derivatives : Show lower toxicity (LD50: 300–400 mg/kg) but weaker antimicrobial activity (MIC: 8–16 µg/mL) .
- Oxadiazole Derivatives : Higher metabolic stability but require bulky substituents (e.g., sulfonyl groups) for activity .
Comparative Data Table
Biological Activity
The compound 2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 389.49 g/mol. The compound features a piperidine ring substituted with a thiadiazole moiety and a furan ring, which are known for their biological significance.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and furan rings exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of these moieties into the structure of this compound enhances its potential efficacy.
Antimicrobial Activity
Studies have demonstrated that derivatives containing the thiadiazole ring show significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds synthesized from similar structures have shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Compounds
| Compound Name | Microorganism Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| Compound C | Candida albicans | 14 |
Study 1: Synthesis and Evaluation
In one study, a series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial properties using the cup plate method. The results indicated that the incorporation of furan and thiadiazole significantly enhanced the antimicrobial activity compared to control compounds .
Study 2: Anticancer Potential
Another study explored the anticancer potential of similar compounds. It was found that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis in cancer cells, making these compounds potential candidates for further development in cancer therapy .
The biological activities of thiadiazole-containing compounds are often attributed to their ability to interact with various biological targets. These interactions can disrupt cellular processes in microorganisms or cancer cells, leading to cell death or inhibition of growth.
Q & A
Q. What are the key synthetic routes for 2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile, and how can reaction efficiency be monitored?
Methodological Answer: The synthesis typically involves:
Thiadiazole Formation : Cyclization of thiosemicarbazide derivatives with furan-2-carboxylic acid under acidic conditions .
Piperidine Functionalization : Coupling the thiadiazole moiety with piperidine via nucleophilic substitution or metal-catalyzed cross-coupling .
Benzonitrile Integration : Introduction of the benzonitrile group using a methylene linker, often via reductive amination or alkylation .
Q. Monitoring Methods :
Q. Table 1. Example Synthetic Pathway
Q. How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced Research Questions
Q. How can synthetic yields be optimized when coupling the piperidine and thiadiazole moieties?
Methodological Answer:
- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling (improves cross-coupling efficiency) .
- Solvent Optimization : DMF or DMSO enhances solubility of hydrophobic intermediates .
- Temperature Control : Reactions at 80–100°C reduce side-product formation (e.g., overalkylation) .
Data Conflict Note : While emphasizes reflux conditions, suggests lower temperatures (60°C) for sensitive intermediates. Validate via small-scale trials .
Q. How do structural modifications (e.g., substituents on thiadiazole or piperidine) affect biological activity?
Methodological Answer:
Q. Table 2. Example SAR Data
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Methodological Answer:
- 2D NMR Techniques :
- HSQC/HMBC : Resolve overlapping signals by correlating ¹H-¹³C couplings (e.g., distinguishing piperidine CH₂ from benzonitrile protons) .
- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments (e.g., CD₃CN for solvent peak exclusion) .
- Comparative Analysis : Cross-reference with analogs (e.g., ’s pyrazole derivatives) to identify consistent shifts .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial Screening :
- Cytotoxicity :
- Enzyme Inhibition :
Q. Guidelines for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
